2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide
Description
This compound is a heterocyclic derivative featuring a thiazolo[4,5-d]pyridazin core substituted with a phenyl group at position 7, a pyrrolidin-1-yl moiety at position 2, and an isopropyl acetamide side chain at position 3. Its molecular framework combines a bicyclic thiazole-pyridazine system, which is structurally distinct due to the presence of a 4-oxo group and a propan-2-yl acetamide substituent.
Properties
IUPAC Name |
2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)21-15(26)12-25-19(27)17-18(16(23-25)14-8-4-3-5-9-14)28-20(22-17)24-10-6-7-11-24/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPDLMVAOGJCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[4,5-d]pyridazinone core, followed by the introduction of the phenyl group, the pyrrolidine ring, and the isopropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds containing similar thiazolo-pyridazine frameworks have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disc diffusion assays .
Anticancer Potential
There is emerging evidence that thiazolo-pyridazine derivatives may possess anticancer properties. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
JAK Kinase Inhibition
One of the most promising applications of this compound is its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers. The structural features of the compound suggest it could effectively bind to the JAK enzyme family, blocking their activity and thereby modulating immune responses .
Antimicrobial Activity Assessment
A study evaluated a series of thiazolo-pyridazine derivatives for their antibacterial properties using standard antimicrobial assays. The results indicated that several derivatives showed significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Anticancer Activity Investigation
In another research effort, a derivative similar to the compound was tested on various human cancer cell lines. The findings revealed that it inhibited cell growth significantly and induced apoptosis through a caspase-dependent pathway. This suggests that compounds with similar structures could be developed into effective anticancer therapies .
Mechanism of Action
The mechanism of action of 2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Functional Group Variations
- Pyrrolidin-1-yl vs. Methyl/Thienyl Groups : The pyrrolidin-1-yl group in the target compound may enhance solubility and conformational flexibility compared to methyl or thienyl substituents in analogs .
Physicochemical and Electronic Properties
- Molecular Weight : Estimated at ~450–470 g/mol based on analogs (e.g., 452.89 g/mol for N-(4-chlorophenyl)-2-[2-methyl-...] ).
- LogP : Predicted to be ~2.5–3.0 (moderately lipophilic due to the phenyl and pyrrolidinyl groups).
- Electronic Features : The 4-oxo group and thiazole nitrogen atoms may act as hydrogen bond acceptors, while the pyrrolidine ring contributes to basicity .
Biological Activity
The compound 2-[4-oxo-7-phenyl-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide (CAS Number: 1105218-17-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound's structure incorporates a thiazolo-pyridazine core, which has been associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 499.5 g/mol. Its structure features a pyrrolidine ring and a thiazolo[4,5-d]pyridazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1105218-17-4 |
| Molecular Formula | C25H23N5O3S |
| Molecular Weight | 499.5 g/mol |
Biological Activity Overview
Research indicates that compounds with thiazole and pyridazine structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in preliminary studies.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolo-pyridazines possess significant antimicrobial properties. For instance, related compounds have been effective against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The mechanism often involves interaction with bacterial DNA gyrase, leading to inhibition of bacterial growth.
Anticancer Potential
The compound's anticancer activity has been evaluated in several studies. For example, thiazole derivatives have shown cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values for these compounds often range in the micromolar concentrations, indicating their potential as therapeutic agents .
Case Studies
- Antibacterial Efficacy : A study focusing on thiazolo-pyridazine derivatives reported that certain compounds exhibited strong binding interactions with DNA gyrase, which is crucial for bacterial replication. The binding energies were comparable to those of established antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar thiazole compounds on cancer cell lines using MTT assays. The results indicated that some derivatives had IC50 values lower than those of standard chemotherapeutics, suggesting their potential utility in cancer treatment .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells:
- DNA Interaction : The presence of the thiazole moiety allows for strong interactions with nucleic acids, potentially disrupting DNA replication in bacteria and cancer cells.
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria or topoisomerases in cancer cells.
Q & A
Q. Optimization :
- Yield : Controlled temperature (60–80°C for coupling steps) and stoichiometric ratios (1:1.2 for cross-coupling) minimize side products .
- Purity : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are critical .
Basic: Which spectroscopic and chromatographic methods are used for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, pyrrolidine protons at δ 1.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 450.15) .
- Infrared (IR) : Key bands include C=O stretch (1650–1700 cm⁻¹) and N-H bend (1540 cm⁻¹) .
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be tuned to address contradictory yields in cross-coupling steps?
Answer:
Discrepancies in coupling efficiency (e.g., Suzuki reactions) arise from:
- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves aryl chloride coupling .
- Solvent Effects : DMF enhances solubility of polar intermediates but may increase side reactions; toluene with TBAB (phase-transfer catalyst) is preferred for hydrophobic substrates .
- Oxygen Sensitivity : Degassed solvents and inert atmospheres (N₂/Ar) prevent catalyst deactivation .
Validation : Monitor reaction progress via TLC (Rf tracking) and isolate intermediates for NMR comparison .
Advanced: How can computational tools resolve ambiguities in spectral data (e.g., overlapping NMR signals)?
Answer:
- Density Functional Theory (DFT) : Gaussian or ORCA software predicts 13C NMR chemical shifts (±2 ppm accuracy) to assign crowded regions (e.g., pyrrolidine carbons) .
- Wavefunction Analysis (Multiwfn) : Electron localization function (ELF) maps identify electron-deficient regions (e.g., thiazole ring) influencing reactivity .
- Molecular Dynamics (MD) : Simulates solvent effects on NOESY correlations to resolve stereochemical ambiguities .
Advanced: What strategies are used to assess biological activity and target engagement?
Answer:
- Kinase Inhibition Assays : Screen against CDK2/cyclin E via fluorescence polarization (IC50 determination). Competitive binding with ATP-γ-S is quantified .
- Molecular Docking (AutoDock Vina) : Predict binding poses in the ATP-binding pocket (e.g., hydrogen bonding with Glu81/Lys89) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HepG2) after 24-h exposure .
Advanced: How can regioselectivity challenges in thiazolo-pyridazinone functionalization be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrrolidine) to steer electrophilic substitution .
- Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps (e.g., 100°C, 20 min vs. 6 h conventional heating) .
- Lewis Acid Catalysis : ZnCl₂ or BF₃·Et₂O polarizes carbonyl groups, favoring nucleophilic attack at C5 over C7 .
Advanced: What are the limitations of current synthetic routes, and how can they be improved?
Answer:
- Bottlenecks : Low yields (<40%) in final acylation due to steric hindrance from the isopropyl group.
- Solutions :
Advanced: How can metabolic stability and toxicity be evaluated preclinically?
Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS (t1/2 calculation) .
- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) assess isoform-specific interactions .
- AMES Test : Salmonella typhimurium TA98/TA100 strains evaluate mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
